Cas no 946270-97-9 (2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide)

2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide is a synthetic organic compound featuring a phenoxyacetamide scaffold with a substituted piperidine moiety. Its structure combines a lipophilic aromatic group with a polar amide linkage, enhancing binding affinity and selectivity in pharmacological applications. The isopropyl-substituted piperidine ring contributes to steric and electronic modulation, potentially improving metabolic stability and bioavailability. This compound is of interest in medicinal chemistry for its potential as a modulator of biological targets, particularly in neurological or receptor-based studies. Its well-defined chemical properties make it suitable for research applications requiring precise molecular interactions. Further characterization may explore its pharmacokinetic and pharmacodynamic profiles.
2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide structure
946270-97-9 structure
Product Name:2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide
CAS No:946270-97-9
MF:C18H28N2O2
MW:304.427124977112
CID:5857315
PubChem ID:16895491
Update Time:2025-06-09

2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[[1-(1-methylethyl)-4-piperidinyl]methyl]-2-(4-methylphenoxy)-
    • 2-(4-methylphenoxy)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide
    • 2-(4-methylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
    • F5033-0182
    • N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
    • VU0630799-1
    • 946270-97-9
    • AKOS024491441
    • 2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide
    • Inchi: 1S/C18H28N2O2/c1-14(2)20-10-8-16(9-11-20)12-19-18(21)13-22-17-6-4-15(3)5-7-17/h4-7,14,16H,8-13H2,1-3H3,(H,19,21)
    • InChI Key: CZFBHSIQFNKAKT-UHFFFAOYSA-N
    • SMILES: C(NCC1CCN(C(C)C)CC1)(=O)COC1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 304.215078140g/mol
  • Monoisotopic Mass: 304.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 41.6Ų

2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide Pricemore >>

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Additional information on 2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide

Research Brief on 2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide (CAS: 946270-97-9)

The compound 2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide (CAS: 946270-97-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the realm of neurological disorders and pain management. The following brief synthesizes the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and current research directions.

Recent studies have elucidated the role of 2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide as a modulator of specific neurotransmitter systems. In vitro and in vivo experiments suggest that this compound exhibits high affinity for certain receptor subtypes, particularly those involved in pain signaling pathways. Its piperidine and acetamide moieties are believed to contribute to its binding efficacy and selectivity, making it a promising candidate for further drug development. Researchers have also noted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.

One of the most significant breakthroughs in recent research involves the compound's potential application in neuropathic pain management. Preclinical trials have demonstrated its ability to attenuate pain responses in animal models without the adverse side effects commonly associated with traditional analgesics. These findings are particularly relevant given the growing need for non-opioid pain management solutions. Additionally, structural-activity relationship (SAR) studies have identified key modifications that could enhance the compound's efficacy while minimizing off-target effects.

From a synthetic chemistry perspective, novel routes for the production of 2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide have been developed, offering improved yields and scalability. These advancements are crucial for facilitating further pharmacological evaluation and potential clinical translation. The compound's stability under various physiological conditions has also been characterized, providing valuable insights for formulation development.

Looking ahead, researchers are focusing on elucidating the compound's precise molecular targets and downstream signaling pathways. There is particular interest in its potential cross-reactivity with other receptor systems and its long-term safety profile. Several research groups have initiated structure-based drug design projects to develop derivatives with enhanced therapeutic properties. The compound's patent landscape and commercial development status are also being closely monitored by industry analysts.

In conclusion, 2-(4-methylphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide represents a promising chemical entity with significant therapeutic potential. While current research is primarily preclinical, the accumulating evidence supports continued investigation into its applications. Future studies will likely focus on optimizing its pharmacological properties, conducting comprehensive safety assessments, and exploring potential combination therapies. The scientific community awaits further clinical validation of this intriguing compound.

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